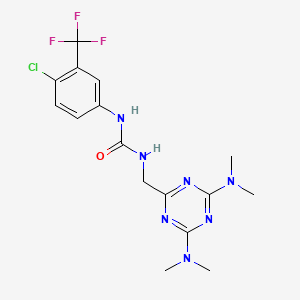

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea

Descripción

Propiedades

IUPAC Name |

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClF3N7O/c1-26(2)13-23-12(24-14(25-13)27(3)4)8-21-15(28)22-9-5-6-11(17)10(7-9)16(18,19)20/h5-7H,8H2,1-4H3,(H2,21,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQDYZBIYNXFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine. The resulting intermediate is then reacted with a suitable chlorotrifluoromethylphenyl isocyanate to form the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent quality and efficiency. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.

Análisis De Reacciones Químicas

Types of Reactions

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine or phenyl rings, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Mechanisms

Synthetic Routes

The compound can be synthesized through various methods, including:

- Microwave Irradiation : A notable method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This eco-friendly approach yields the target compound efficiently with good-to-excellent yields.

- Mechanochemical Methods : These methods can also be adapted for large-scale production, showcasing the compound's potential for industrial applications.

Types of Reactions

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes several chemical reactions:

- Oxidation : Can yield hydroxylated derivatives.

- Reduction : Alters the structure and may modify biological activity.

- Substitution Reactions : Introduces various functional groups that enhance versatility.

Biological Activities

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant biological activities:

- Anticancer Properties : The compound has shown potential as an anticancer agent. Recent studies highlight its antiproliferative effects against various cancer cell lines. Below is a summary of key findings:

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |

| Study A | HCT-116 | 9.58 | Induction of apoptosis and G2/M phase arrest |

| Study B | MCF-7 | 13.1 | Tubulin polymerization inhibition |

| Study C | HeLa | 0.53 | Inhibition of tubulin assembly |

| Study D | A549 | 0.58 | Induction of cell cycle arrest |

Case Studies

- Study A (2022) : Evaluated triazolo[1,5-a]pyrimidine derivatives and found significant antiproliferative activities against MGC-803 and HCT-116 cell lines.

- Study B (2022) : Reported potent inhibitory effects on tubulin polymerization with an IC50 value of 0.53 μM against HCT-116 cells.

- Study C (2021) : Demonstrated effectiveness in inhibiting growth across multiple cancer cell lines through apoptosis induction.

Therapeutic Applications

The compound is being explored for various therapeutic applications:

- Cardiovascular Disorders : It is being investigated for its potential in treating conditions related to heart health.

- Type 2 Diabetes : Research suggests it may play a role in managing this metabolic disorder.

- Hyperproliferative Disorders : Its ability to inhibit cell proliferation positions it as a candidate for treating cancers.

Other Biological Activities

Beyond anticancer properties, 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown:

- Antibacterial Activity : Some derivatives have demonstrated efficacy against bacterial strains.

- Antiviral Activity : Preliminary studies indicate possible antiviral effects that warrant further investigation.

Mecanismo De Acción

The mechanism of action of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s triazine and phenyl groups can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The target compound’s 4,6-bis(dimethylamino)triazine core distinguishes it from analogues with thiazole-piperazine (2j) or coumarin-hydrazine (3d) moieties. The dimethylamino groups likely improve aqueous solubility compared to electron-withdrawing substituents (e.g., trifluoromethyl in 3d) .

- Phenyl Group Variations : The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound may enhance steric hindrance and metabolic resistance relative to 3,5-bis(trifluoromethyl)phenyl derivatives (3d, ).

Functional Comparisons

Agrochemical Relevance

Triazine-based sulfonylureas in (e.g., triflusulfuron methyl) feature sulfonylurea linkages instead of urea but highlight the triazine moiety’s versatility in pesticidal activity.

Research Findings and Data Gaps

Actividad Biológica

The compound 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea , often referred to as a triazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazine ring substituted with dimethylamino groups and a phenyl urea moiety. Its molecular formula is with a molecular weight of approximately 365.76 g/mol. The presence of trifluoromethyl and chlorinated phenyl groups enhances its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to and modulate the activity of receptors, influencing signaling pathways associated with cell growth and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this triazine derivative exhibit significant pharmacological properties. Key areas of biological activity include:

- Antimicrobial Activity : Studies have shown that triazine derivatives can exhibit potent antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study reported that triazine derivatives showed MIC values ranging from 0.046 to 3.11 μM against MRSA, outperforming traditional antibiotics like vancomycin (MIC: 0.68 μM) .

- Another investigation highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .

- Antitumor Effects :

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds structurally related to 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| Triazine A | Structure A | Contains dimethylamino groups | Antibacterial (MIC: 0.125 μg/mL) |

| Triazine B | Structure B | Substituted phenyl group | Cytotoxic against cancer cells |

| Triazine C | Structure C | Fluorinated phenyl ring | Anti-inflammatory effects |

Q & A

Q. What are the standard synthetic routes for preparing this urea derivative, and how can purity be ensured post-synthesis?

The compound is typically synthesized via nucleophilic substitution or urea coupling reactions. For example, a related triazine-methyl urea derivative was prepared by reacting a hydroxyl-substituted intermediate with 6-chloro-1,2,4,5-tetrazine under inert conditions using dichloromethane as a solvent and 2,4,6-collidine as a base. Purification involves flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) to isolate the product as a fluorescent solid . Purity is confirmed via thin-layer chromatography (Tf values) and spectroscopic characterization (NMR, HRMS).

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : Identify aromatic protons (δ 7.0–8.5 ppm), dimethylamino groups (δ ~2.8–3.2 ppm), and trifluoromethyl signals (¹⁹F NMR: δ ~-60 to -70 ppm).

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ or [M–Cl]⁻ ions) with <5 ppm error.

- UV-Vis/Fluorescence : Monitor π-π* transitions in triazine/aryl groups (λmax ~250–350 nm) and emission profiles for functional group interactions .

Q. How does the urea linkage influence hydrolytic stability, and what conditions accelerate degradation?

The urea bond is susceptible to hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions. For example, hydrolysis of similar compounds occurs at elevated temperatures (60–80°C), yielding aryl amines and CO₂. Stability studies should include pH-varied buffers (pH 1–13) with LC-MS monitoring to identify degradation products .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

Contradictions often arise from residual solvents, tautomerism, or dynamic equilibria. Strategies include:

- Variable Temperature (VT) NMR : Resolve overlapping signals by altering thermal conditions.

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .

Q. What experimental design (DoE) approaches optimize reaction yield and scalability for this compound?

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors.

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reagent stoichiometry vs. reaction time).

- Flow Chemistry : Improve reproducibility using continuous-flow reactors, as demonstrated for diazomethane synthesis (residence time: 2–5 min, 0°C) .

Q. How can computational tools predict biological targets or structure-activity relationships (SAR) for this compound?

Q. What strategies address aqueous solubility challenges in formulation studies?

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility (e.g., 20% w/v in PBS).

- Salt Formation : React with HCl or citric acid to improve ionization.

- Nanoemulsions : Encapsulate in lipid-based carriers (≤200 nm particle size) for in vivo delivery .

Q. How are enzyme inhibition mechanisms validated for urea derivatives targeting kinases?

- Kinase Assays : Use ADP-Glo™ or radiometric ³³P-ATP assays to measure inhibition (IC₅₀) against recombinant kinases (e.g., EGFR, VEGFR2).

- Cellular Profiling : Assess antiproliferative effects in cancer lines (e.g., MCF-7, HepG2) with dose-response curves (0.1–100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.